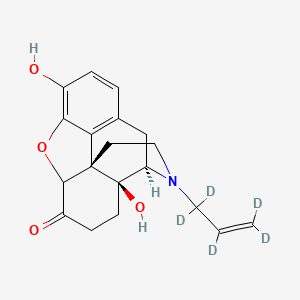
17-Allyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one-d5 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Allyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one-d5 Hydrochloride is a synthetic opioid antagonist. It is structurally related to oxymorphone, differing by the substitution of an allyl group for the methyl group on the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 17-Allyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one-d5 Hydrochloride begins with the conversion of oxymorphone to its diacetate form by reacting it with acetic anhydride. The diacetate is then treated with cyanogen bromide to form the desired naloxone structure . The reaction conditions typically involve refluxing the mixture at around 60°C for several hours .
Industrial Production Methods
Industrial production of naloxone hydrochloride involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
17-Allyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form noroxymorphone.
Reduction: Reduction reactions can convert it back to oxymorphone.
Substitution: The allyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to proceed efficiently .
Major Products Formed
The major products formed from these reactions include noroxymorphone (oxidation product) and oxymorphone (reduction product). Substitution reactions can yield a variety of derivatives depending on the substituent introduced .
Wissenschaftliche Forschungsanwendungen
17-Allyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one-d5 Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of opioids.
Biology: Studied for its interactions with opioid receptors and its ability to reverse opioid effects.
Medicine: Widely used in emergency medicine to treat opioid overdoses.
Wirkmechanismus
The mechanism of action of 17-Allyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one-d5 Hydrochloride involves its binding to opioid receptors in the central nervous system. It competes with opioids for the mu, kappa, and sigma receptor sites, with the highest affinity for the mu receptor. By occupying these receptors, it prevents opioids from exerting their effects, thereby reversing opioid-induced respiratory depression, sedation, and hypotension .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxymorphone: A structurally related opioid with similar pharmacological properties but acts as an agonist rather than an antagonist.
Noroxymorphone: An oxidation product of naloxone with similar receptor binding properties.
Naltrexone: Another opioid antagonist with a longer duration of action compared to naloxone.
Uniqueness
17-Allyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one-d5 Hydrochloride is unique due to its rapid onset of action and high affinity for opioid receptors, making it highly effective in emergency situations for reversing opioid overdoses .
Eigenschaften
Molekularformel |
C19H21NO4 |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
(4R,4aS,12bS)-4a,9-dihydroxy-3-(1,1,2,3,3-pentadeuterioprop-2-enyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C19H21NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,14,17,21,23H,1,5-10H2/t14-,17?,18+,19-/m1/s1/i1D2,2D,8D2 |
InChI-Schlüssel |
UZHSEJADLWPNLE-WXNBHMOSSA-N |
Isomerische SMILES |
[2H]C(=C([2H])C([2H])([2H])N1CC[C@]23C4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)[2H] |
Kanonische SMILES |
C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-4-[(3,3-difluoro-1-azetidinyl)methyl]pyridine](/img/structure/B13709743.png)
![5-[5-(Ethoxycarbonyl)-1H-3-pyrrolyl]pentanoic Acid](/img/structure/B13709751.png)
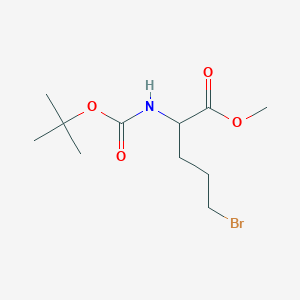
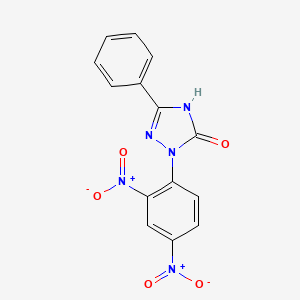
![2-Methylthieno[3,2-B]pyridine-5,7-diol](/img/structure/B13709768.png)
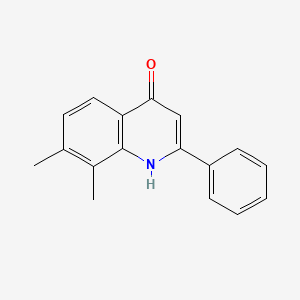




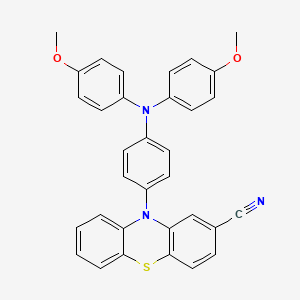

![2-[(tert-Butylamino)methyl]-2-nitropropane-1,3-diol Hydrochloride](/img/structure/B13709848.png)

